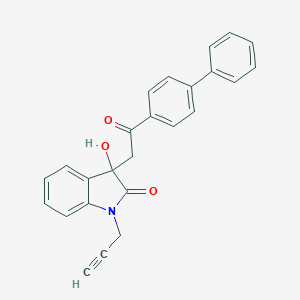
N-(2-adamantyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-3-fluorobenzamide, also known as 2-Adamantyl-3-fluorobenzamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been found to exhibit a wide range of biological activities.
科学的研究の応用
N-(2-adamantyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In particular, it has been shown to inhibit the replication of the influenza virus and the hepatitis C virus. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
作用機序
The mechanism of action of N-(2-adamantyl)-3-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of the hepatitis C virus NS5B RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the replication of various viruses, including the influenza virus and the hepatitis C virus.
実験室実験の利点と制限
N-(2-adamantyl)-3-fluorobenzamide has several advantages as a research tool. It is a relatively stable compound that can be synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it a useful tool for studying various biological processes. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type or tissue-specific. In addition, its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for research on N-(2-adamantyl)-3-fluorobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. It may also be useful to develop analogs of N-(2-adamantyl)-3-fluorobenzamide with improved potency and selectivity. Finally, its potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
合成法
The synthesis of N-(2-adamantyl)-3-fluorobenzamide involves the reaction of 2-Adamantanone with 3-Fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
特性
製品名 |
N-(2-adamantyl)-3-fluorobenzamide |
|---|---|
分子式 |
C17H20FNO |
分子量 |
273.34 g/mol |
IUPAC名 |
N-(2-adamantyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
InChIキー |
XHXWLJHLRXZLFN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
正規SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)